Cas no 2227831-58-3 ((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
- EN300-1783862
- 2227831-58-3
-
- インチ: 1S/C4H7N3OS/c5-1-4(8)3-2-9-7-6-3/h2,4,8H,1,5H2/t4-/m1/s1
- InChIKey: YAJZWACKKAISGI-SCSAIBSYSA-N
- ほほえんだ: S1C=C([C@@H](CN)O)N=N1
計算された属性
- せいみつぶんしりょう: 145.03098303g/mol
- どういたいしつりょう: 145.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 100Ų
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783862-0.1g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 0.1g |
$1635.0 | 2023-09-19 | ||
Enamine | EN300-1783862-5.0g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 5g |
$5387.0 | 2023-06-02 | ||
Enamine | EN300-1783862-5g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 5g |
$5387.0 | 2023-09-19 | ||
Enamine | EN300-1783862-2.5g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 2.5g |
$3641.0 | 2023-09-19 | ||
Enamine | EN300-1783862-0.5g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 0.5g |
$1783.0 | 2023-09-19 | ||
Enamine | EN300-1783862-1g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 1g |
$1857.0 | 2023-09-19 | ||
Enamine | EN300-1783862-1.0g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 1g |
$1857.0 | 2023-06-02 | ||
Enamine | EN300-1783862-0.25g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 0.25g |
$1708.0 | 2023-09-19 | ||
Enamine | EN300-1783862-10.0g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 10g |
$7988.0 | 2023-06-02 | ||
Enamine | EN300-1783862-10g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 10g |
$7988.0 | 2023-09-19 |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-olに関する追加情報
Introduction to (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol (CAS No. 2227831-58-3)
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol, with the CAS number 2227831-58-3, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of biological activities. Thiadiazole scaffolds are widely recognized for their role in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments.
The structural framework of (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol consists of a thiadiazole ring connected to an ethanolamine side chain. This configuration allows for multiple interactions with biological targets, making it a versatile candidate for further pharmacological exploration. The stereochemistry at the 1-position, specifically the (1R) configuration, is crucial as it influences the molecule's binding affinity and metabolic stability.
Recent advancements in medicinal chemistry have highlighted the importance of thiadiazole derivatives in addressing unmet medical needs. Studies have demonstrated that modifications in the thiadiazole core can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, research has shown that incorporating an amino group at the 2-position enhances the compound's solubility and bioavailability, which are critical factors for drug efficacy.
In the context of contemporary drug discovery, (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol represents a promising lead compound. Its ability to interact with multiple biological pathways makes it a valuable scaffold for designing novel therapeutic agents. The compound's potential has been explored in various preclinical studies aimed at identifying new treatments for chronic diseases. These studies have revealed intriguing insights into its mechanism of action and its potential as an anti-inflammatory agent.
The synthesis of (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol involves a multi-step process that requires precise control over reaction conditions. The thiadiazole ring is typically synthesized via cyclocondensation reactions between appropriate precursors. Subsequent functionalization at the 4-position and introduction of the ethanolamine side chain are critical steps that determine the final properties of the compound. Advanced synthetic techniques, such as asymmetric catalysis, have been employed to achieve high enantioselectivity and yield.
The biological activity of (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol has been investigated in several in vitro and in vivo models. Preliminary results suggest that it exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These pathways include nuclear factor kappa B (NFκB) and mitogen-activated protein kinases (MAPKs). The compound's ability to inhibit these pathways may make it a viable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. The thiadiazole moiety is particularly effective in interacting with DNA and inhibiting topoisomerases, which are essential enzymes for cancer cell proliferation. These findings underscore the compound's potential as a chemotherapeutic agent.
The pharmacokinetic profile of (1R)-2-amino-1-(1,2,3-thiadiazol-4-ylenthan - ionalcohol) is another area of interest. Research has demonstrated that this compound exhibits favorable oral bioavailability and moderate tissue distribution. These characteristics are crucial for developing an effective drug formulation that can be administered orally without significant loss of activity. Further studies are ongoing to optimize its pharmacokinetic properties through structural modifications.
The future directions for ( 222783158 - 33 b > ) include exploring its potential in clinical trials and developing novel derivatives with enhanced therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate preclinical findings into clinical applications. The integration of computational chemistry and high-throughput screening techniques will accelerate the discovery process and identify new leads for further development.
In conclusion, ( 222783158 - 33 b > ) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable candidate for drug development. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic potential. As our understanding of disease mechanisms evolves, compounds like this will play a crucial role in developing innovative treatments for various medical conditions.
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